N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenyl, 1H-indole-3-yl, and furan-2-carboxylic acid.
Coupling Reaction: The key step involves the coupling of these starting materials using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions, to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound’s effects are mediated through its interaction with these receptors, leading to the activation or inhibition of specific signaling pathways involved in disease progression .
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety and has shown similar biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Lysergic acid diethylamide (LSD): A well-known indole derivative with psychoactive properties.
The uniqueness of this compound lies in its combination of indole, furan, and carboxamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17ClN2O2 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-8-3-1-6-14(18)16(13-24-21(25)20-10-5-11-26-20)17-12-23-19-9-4-2-7-15(17)19/h1-12,16,23H,13H2,(H,24,25) |
InChI Key |
VNCSZWVYWRDHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CNC(=O)C3=CC=CO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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